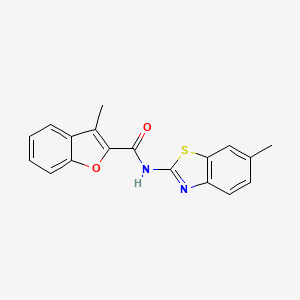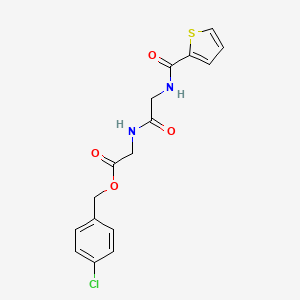![molecular formula C21H25N3O6S B4614260 N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide, involves complex chemical reactions that yield potent biological activities. For instance, Kato et al. (1992) discussed the synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting the gastrokinetic activity of these compounds in vivo (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives plays a crucial role in their biological activity. The arrangement of substituents around the benzamide core influences the compound's interaction with biological targets. The study by Hayun et al. (2012) on the synthesis of a related compound provides insights into the structural requirements for achieving desired biological effects, underlining the importance of specific functional groups in these molecules (Hayun et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide, depends on the nature of their substituents. These compounds participate in various chemical reactions that modify their structure and enhance their biological activity. A relevant study by Liu et al. (2015) explored the reactions of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines, yielding products with potential biological activities, demonstrating the diverse chemical properties of benzamide derivatives (Liu et al., 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are critical for their formulation and therapeutic efficacy. Yanagi et al. (2000) investigated two polymorphs of a benzamide compound, revealing differences in their thermal behavior and stability. Such studies are essential for understanding how the physical properties of these compounds affect their performance in biological systems (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, dictate their interactions with biological targets. The study by Ife et al. (1989) on benzimidazole sulfoxide derivatives highlights the importance of controlling the basicity of the pyridine ring for achieving high potency and stability, which is relevant to the chemical behavior of N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide (Ife et al., 1989).
Wissenschaftliche Forschungsanwendungen
Transformation and Excretion in Biological Systems
The study by Arita et al. (1970) explored the transformation of metoclopramide, a compound with structural similarities, in rabbits. This research can inform on the metabolic pathways and transformation products of related compounds, which is crucial for understanding their behavior in biological systems and potential applications in drug development or toxicological studies (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Synthesis and Characterization for Biological Screening
Fatima et al. (2013) synthesized and characterized a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide compounds, demonstrating their potential as acetylcholinesterase inhibitors. This study highlights the synthetic routes and biological activity screening of sulfonamide derivatives, which could be applied to similar compounds for discovering new biological activities or therapeutic agents (Fatima, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).
Enzyme Inhibition for Therapeutic Targets
Tuğrak et al. (2020) investigated sulfonamide and benzamide pharmacophores for their inhibitory potencies against acetylcholinesterase and carbonic anhydrases. The study suggests the relevance of these functional groups in designing inhibitors for enzymes of therapeutic interest, which could be extrapolated to the study compound's potential applications in targeted enzyme inhibition (Tuğrak, Gül, Anıl, & Gülçin, 2020).
Advanced Materials and Chemical Synthesis
Veld, Dijkstra, & Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, offering a pathway to creating materials with specific chemical functionalities for applications in biodegradable polymers and advanced materials engineering. This research underscores the versatility of amide and sulfonamide groups in material science (Veld, Dijkstra, & Feijen, 1992).
Eigenschaften
IUPAC Name |
N-ethyl-2-methoxy-5-[[2-(morpholine-4-carbonyl)phenyl]sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-3-22-20(25)17-14-15(8-9-19(17)29-2)31(27,28)23-18-7-5-4-6-16(18)21(26)24-10-12-30-13-11-24/h4-9,14,23H,3,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIZZJHUQICMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)
![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)
![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)
